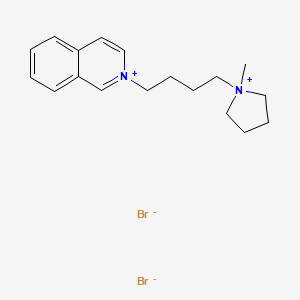
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide is a heterocyclic organic compound with the molecular formula C18H26Br2N2 and a molecular weight of 430.22 g/mol . This compound is known for its unique structure, which includes an isoquinolinium core and a pyrrolidinium moiety connected by a butyl chain. It is primarily used for research purposes in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide typically involves the reaction of isoquinoline with 1-methylpyrrolidine in the presence of a butylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrobromic acid to obtain the dibromide salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or oxygen atoms.
Substitution: New compounds with different nucleophiles replacing the bromide ions.
科学研究应用
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their structure and function. It may also interact with cellular membranes, altering their permeability and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide can be compared with other similar compounds, such as:
Isoquinolinium derivatives: Compounds with different substituents on the isoquinolinium core.
Pyrrolidinium derivatives: Compounds with variations in the pyrrolidinium moiety.
Quaternary ammonium salts: Compounds with similar quaternary ammonium structures but different substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of isoquinolinium and pyrrolidinium moieties, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
64047-56-9 |
|---|---|
分子式 |
C18H26Br2N2 |
分子量 |
430.2 g/mol |
IUPAC 名称 |
2-[4-(1-methylpyrrolidin-1-ium-1-yl)butyl]isoquinolin-2-ium;dibromide |
InChI |
InChI=1S/C18H26N2.2BrH/c1-20(14-6-7-15-20)13-5-4-11-19-12-10-17-8-2-3-9-18(17)16-19;;/h2-3,8-10,12,16H,4-7,11,13-15H2,1H3;2*1H/q+2;;/p-2 |
InChI 键 |
ZMRKFJJMIJVTLK-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1(CCCC1)CCCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


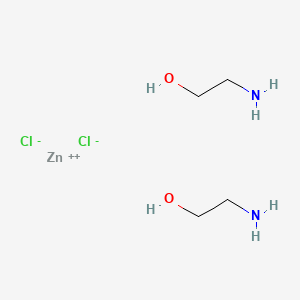
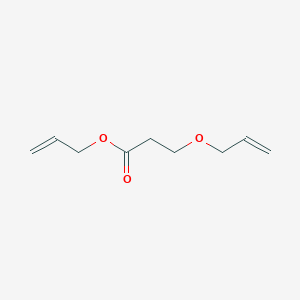


![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)
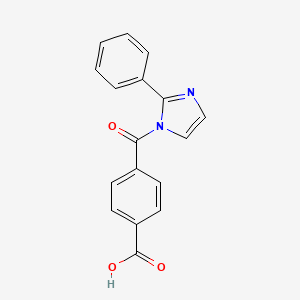
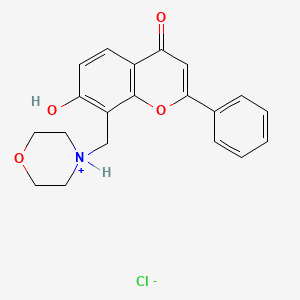
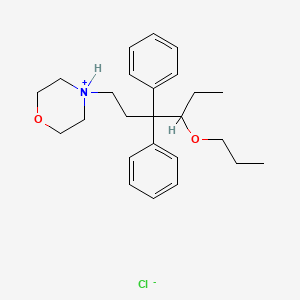

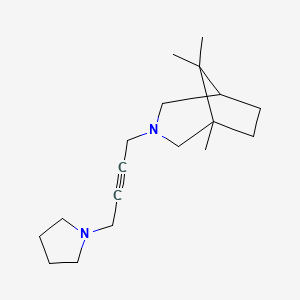
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)


![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
